molecular formula C17H18N4O3S B15102972 3-(tert-butyl)-N-(6-methoxypyridin-3-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

3-(tert-butyl)-N-(6-methoxypyridin-3-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B15102972
M. Wt: 358.4 g/mol
InChI Key: DQDHZUGOPPIZHD-UHFFFAOYSA-N
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Description

3-(tert-butyl)-N-(6-methoxypyridin-3-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a tert-butyl group, and a methoxypyridinyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-N-(6-methoxypyridin-3-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the thiazolopyrimidine core. This can be achieved through the reaction of a thioamide with a suitable α-haloketone under basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride.

    Attachment of the Methoxypyridinyl Moiety: The methoxypyridinyl group can be attached through a nucleophilic substitution reaction, where a methoxypyridine derivative reacts with the thiazolopyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(tert-butyl)-N-(6-methoxypyridin-3-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxypyridinyl moiety, where nucleophiles replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(tert-butyl)-N-(6-methoxypyridin-3-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-N-(6-methoxypyridin-3-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(tert-butyl)-N-(6-methoxypyridin-3-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

3-tert-butyl-N-(6-methoxypyridin-3-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C17H18N4O3S/c1-17(2,3)12-9-25-16-19-8-11(15(23)21(12)16)14(22)20-10-5-6-13(24-4)18-7-10/h5-9H,1-4H3,(H,20,22)

InChI Key

DQDHZUGOPPIZHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CN=C(C=C3)OC

Origin of Product

United States

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